molecular formula C18H12F6N4 B2506450 4-methylbenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone CAS No. 338962-11-1

4-methylbenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone

Cat. No. B2506450
CAS RN: 338962-11-1
M. Wt: 398.312
InChI Key: DVMZDTONNOJQIA-YCPBAFNGSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular architecture. In the case of the compound 4-methylbenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone, although not directly synthesized in the provided papers, similar compounds have been synthesized through condensation reactions. For instance, the synthesis of a related compound, 4-chlorobenzaldehyde (2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone monohydrate, was achieved by condensing 4-chlorobenzaldehyde with a hydrazine derivative . This suggests that the synthesis of the compound may also involve a condensation step between an aldehyde and a hydrazine derivative.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their physical, chemical, and biological properties. X-ray crystallography is a powerful technique to elucidate the structure of crystalline compounds. For example, the crystal structure of the synthesized 4-chlorobenzaldehyde hydrazone derivative was determined using single-crystal X-ray diffraction, revealing a nearly planar molecule except for certain moieties . This information is valuable as it can be used to predict the structure of similar hydrazone compounds, including the one of interest.

Chemical Reactions Analysis

Chemical reactions involving organic compounds can lead to various products depending on the reactants and conditions used. The papers provided do not directly discuss the chemical reactions of 4-methylbenzenecarbaldehyde hydrazone derivatives. However, the synthesis paper implies that hydrazone compounds can participate in condensation reactions, which are often used to form such compounds. Additionally, the presence of functional groups like aldehydes and hydrazones suggests potential reactivity towards nucleophilic addition or the formation of heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The crystal packing, hydrogen bonding, and π-π stacking interactions observed in the crystal structure of the 4-chlorobenzaldehyde hydrazone derivative suggest that similar compounds may exhibit solid-state properties such as high melting points and specific crystal habits. The presence of trifluoromethyl groups can also affect the compound's lipophilicity and electronic properties, potentially impacting its biological activity.

Biological Activity

The biological activity of organic compounds is of significant interest, especially for potential pharmaceutical applications. The 4-chlorobenzaldehyde hydrazone derivative was found to exhibit good fungicidal activity against specific fungi . This indicates that the 4-methylbenzenecarbaldehyde hydrazone derivative may also possess biological activities worth investigating, although direct studies on this compound are not provided in the papers.

Scientific Research Applications

Synthesis and Structural Studies

  • A related compound, 4-chlorobenzaldehyde (2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone monohydrate, was synthesized and its crystal structure determined by X-ray diffraction. This research contributes to understanding the structural characteristics of similar hydrazone compounds (Tian Da-ting et al., 2013).

Fluorescence and Optical Properties

  • A bis(BF2) core complex containing a 1,8-naphthyridine derivative demonstrated yellow-green emission and high quantum yield, highlighting its potential for applications in fluorescence and optics (Huifang-Jie Li et al., 2010).

Molecular Geometry and Optimization

  • The molecular geometry of related hydrazone compounds was studied, providing insights into their optimized ground state characteristics, which is crucial for various scientific applications (G. Cheng et al., 2012).

Synthesis of Novel Compounds

  • Novel fluorinated polyimides derived from related compounds like 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene were synthesized, indicating the versatility of these compounds in creating new materials with specific properties (C. Chung & S. Hsiao, 2008).

Antimicrobial Activity

  • Compounds similar to 4-methylbenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone, such as 1,3,4-oxadiazolyl-1,8-naphthyridines, have shown promising antibacterial activity, demonstrating the potential biomedical applications of these compounds (K. Mogilaiah & K. Vidya, 2006).

properties

IUPAC Name

N-[(4-methylphenyl)methylideneamino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F6N4/c1-10-2-4-11(5-3-10)9-25-28-15-7-6-12-13(17(19,20)21)8-14(18(22,23)24)26-16(12)27-15/h2-9H,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMZDTONNOJQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)methylideneamino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine

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